1,3-Dithiole-2-thione
Overview
Description
1,3-Dithiole-2-thione is a compound that belongs to the class of 1,2-dithiole-3-thiones, which are known for their chemoprotective properties against chemical-induced tumors in multiple tissues. These compounds have been studied for their ability to induce detoxication enzymes and their role in the induction of hepatic antioxidant genes, which suggests a mechanism of action that could be important in cancer prevention .
Synthesis Analysis
The synthesis of 1,3-Dithiole-2-thione and its derivatives has been a subject of interest due to their potential biological activities. Various methods have been developed for the synthesis of these heterocycles, including well-known procedures and novel transformations. These methods allow for the construction of the 1,2-dithiole-3-thione ring, which is central to the compound's activity . Additionally, substituted 1,3-dithiole-2-ones can be obtained by reacting 1,3-dithiole-2-thiones with mercuric acetate, leading to further derivatives with potential applications .
Molecular Structure Analysis
The molecular geometry and electronic structure of 1,3-Dithiole-2-thione derivatives have been explored using various computational methods such as molecular mechanics, PM3, Ab initio, and DFT. These studies provide insights into the net charges, bond lengths, dipole moments, electron-affinities, and heats of formation, which are important for understanding the biological activity of these compounds . The X-ray crystal structure of related compounds has also been reported, revealing interesting features such as non-bonded S---S interactions and bond delocalization .
Chemical Reactions Analysis
1,3-Dithiole-2-thione and its derivatives undergo a variety of chemical reactions that transform them into different heterocyclic systems. These transformations include 1,3-dipolar cycloaddition, replacement of sulfur atoms, and other unexpected reactions that lead to the formation of various heterocyclic compounds . The reactivity of these compounds is also demonstrated in their ability to mediate the conversion of molecular oxygen to reactive oxygen radicals in the presence of thiols, which has implications for their anticarcinogenic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Dithiole-2-thione derivatives have been summarized in reviews, which include data on synthesis, reactions, and physical properties from the period 1980-1993. These properties are crucial for the compounds' medicinal and industrial uses . The synthesis of organomercury 1,2-dithiolates and related compounds has been reported, along with their IR and UV spectra, thermal analysis, and crystal structure, providing a comprehensive understanding of their stability and reactivity .
Scientific Research Applications
Anticarcinogenic Properties
1,3-Dithiole-2-thione exhibits significant anticarcinogenic properties. It induces cellular production of chemoprotective phase II detoxification enzymes. This class of compounds, including 1,2-dithiole-3-thiones, generates oxygen radicals that may play a role in the induction of protective phase II enzymes, suggesting a potential for cancer prevention or therapy (Kim & Gates, 1997).
Synthesis and Reactivity
Recent developments in the synthesis of 1,3-Dithiole-2-thione and its derivatives have been explored due to its role as a source of hydrogen sulfide, a significant endogenously produced gaseous signaling molecule. This includes novel transformations for building the 1,2-dithiole-3-thione ring and its reactivity in forming various heterocyclic systems (Rakitin, 2021).
Chemoprotective Properties
1,3-Dithiole-2-thione demonstrates chemoprotective properties, particularly against aflatoxin-induced hepatic tumorigenesis. It effectively inhibits aflatoxin-DNA adduct formation and induces detoxication enzymes, providing protection against chemical carcinogenesis and electrophile toxicity (Kensler et al., 1992).
Coordination Chemistry
The compound has been extensively used in organic and coordination chemistry, notably in the synthesis of superconducting charge-transfer and radical anion salts. Its synthesis, structures, and properties in various material applications have been widely studied (Pullen & Olk, 1999).
Future Directions
properties
IUPAC Name |
1,3-dithiole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJWNVWJOKVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239230 | |
Record name | 1,3-Dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiole-2-thione | |
CAS RN |
930-35-8 | |
Record name | 1,3-Dithiole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dithiole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dithiole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DITHIOLE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9M0CR06O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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